molecular formula C10H16N2O3 B1518601 6-Cyclopentyl-5-nitropiperidin-2-one CAS No. 1000345-72-1

6-Cyclopentyl-5-nitropiperidin-2-one

Cat. No. B1518601
M. Wt: 212.25 g/mol
InChI Key: FBHUYEVWXVQWFZ-UHFFFAOYSA-N
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Description

6-Cyclopentyl-5-nitropiperidin-2-one, also known as CP-5-NO2, is an organic compound that has a wide variety of applications in scientific research. CP-5-NO2 is a cyclic nitro-substituted piperidinone that is used in a variety of synthetic reactions, as well as in the study of biochemical and physiological processes. This compound has been used in a number of scientific fields, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Nitroaromatic Compound Metabolism and Environmental Impact

Nitroaromatic compounds, including structures similar to 6-Cyclopentyl-5-nitropiperidin-2-one, are primarily introduced into the environment through human activities such as the manufacturing of explosives, pesticides, and synthetic intermediates. Research has uncovered microbial systems capable of transforming or degrading these compounds. Anaerobic bacteria can reduce nitro groups to amines, and fungi like Phanerochaete chrysosporium show potential in bioremediation strategies for nitroaromatic compound degradation, which includes transforming them into less harmful substances or completely mineralizing them. This degradation is crucial for mitigating the environmental impact of nitroaromatic compounds, suggesting a potential application of 6-Cyclopentyl-5-nitropiperidin-2-one and similar structures in environmental biotechnology for pollution control and remediation efforts (Spain, 2013).

Nitroreductase Targeting for Tumor Hypoxia

Nitroreductase (NTR) is an enzyme overexpressed in hypoxic tumors, making it a target for tumor detection and therapy. A study on near-infrared cyanine dyes modified with nitro aromatic groups, including structures akin to 6-Cyclopentyl-5-nitropiperidin-2-one, demonstrated the potential of these compounds in NTR monitoring and bioimaging. One such compound, modified with a para-nitro benzoate group, served as a rapid near-infrared fluorescence-enhanced probe for NTR, enabling tumor hypoxia detection in vivo. This application highlights the relevance of 6-Cyclopentyl-5-nitropiperidin-2-one derivatives in developing diagnostic tools and therapeutic agents targeting tumor environments (Li et al., 2015).

Corrosion Inhibition

Research on 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles, which share functional similarities with 6-Cyclopentyl-5-nitropiperidin-2-one, has shown these compounds to be effective corrosion inhibitors for mild steel in acidic environments. Their ability to form a protective film on metal surfaces, coupled with their interaction with the substrate, indicates that 6-Cyclopentyl-5-nitropiperidin-2-one derivatives could be explored for corrosion protection applications. This utility is especially relevant in industries where metal preservation under harsh chemical conditions is critical (Verma et al., 2015).

properties

IUPAC Name

6-cyclopentyl-5-nitropiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c13-9-6-5-8(12(14)15)10(11-9)7-3-1-2-4-7/h7-8,10H,1-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHUYEVWXVQWFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2C(CCC(=O)N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopentyl-5-nitropiperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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